molecular formula C12H16O2 B1659631 butyl 3-methylbenzoate CAS No. 6640-77-3

butyl 3-methylbenzoate

Cat. No.: B1659631
CAS No.: 6640-77-3
M. Wt: 192.25 g/mol
InChI Key: KECCQYFSODJESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

butyl 3-methylbenzoate, also known as butyl m-toluate, is an organic compound with the molecular formula C12H16O2. It is an ester derived from benzoic acid and butanol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing benzoic acid, 3-methyl-, butyl ester is through esterification. This involves the reaction of benzoic acid with butanol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:

Benzoic acid+ButanolBenzoic acid, 3-methyl-, butyl ester+Water\text{Benzoic acid} + \text{Butanol} \rightarrow \text{butyl 3-methylbenzoate} + \text{Water} Benzoic acid+Butanol→Benzoic acid, 3-methyl-, butyl ester+Water

The reaction is reversible and requires heating to drive it to completion .

Industrial Production Methods: Industrially, the esterification process is scaled up using continuous reactors where benzoic acid and butanol are continuously fed into the reactor with the acid catalyst. The reaction mixture is heated, and the ester is separated from the water and unreacted starting materials through distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzoic acid, 3-methyl-, butyl ester involves its interaction with various molecular targets. In biological systems, it can disrupt microbial cell membranes, leading to cell lysis and death. The ester can also undergo hydrolysis to release benzoic acid, which has known antimicrobial properties .

Properties

IUPAC Name

butyl 3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-4-8-14-12(13)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECCQYFSODJESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216626
Record name Benzoic acid, 3-methyl-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6640-77-3
Record name Benzoic acid, 3-methyl-, butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17900
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3-methyl-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butyl 3-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl 3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
butyl 3-methylbenzoate
Reactant of Route 3
Reactant of Route 3
butyl 3-methylbenzoate
Reactant of Route 4
Reactant of Route 4
butyl 3-methylbenzoate
Reactant of Route 5
Reactant of Route 5
butyl 3-methylbenzoate
Reactant of Route 6
Reactant of Route 6
butyl 3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.